![molecular formula C16H24N2O2S B3038184 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide CAS No. 79206-95-4](/img/structure/B3038184.png)
4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide
Overview
Description
4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide (4-BPTD) is a synthetic compound that has been studied for its potential to be used as an anti-inflammatory, anti-cancer, and anti-bacterial agent. It is a novel compound that has recently been developed as a potential therapeutic agent for a variety of diseases. 4-BPTD has a unique structure, with one benzyl group attached to the nitrogen atom of a piperidine ring and a thiazinane 1,1-dioxide group attached to the carbon atom of the piperidine ring. This structure gives 4-BPTD its unique properties, which make it an attractive candidate for a variety of medical applications.
Mechanism Of Action
The exact mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide is still not fully understood. However, it is believed that 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide may act as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. In addition, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to inhibit the growth of certain types of cancer cells by inducing apoptosis, which is a process of programmed cell death. Finally, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to have anti-bacterial activity by inhibiting the growth of certain bacteria.
Biochemical And Physiological Effects
4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has anti-inflammatory activity, as well as anti-cancer activity against certain types of cancer cells. In addition, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to have anti-bacterial activity against certain types of bacteria. Furthermore, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to inhibit the growth of certain types of cancer cells by inducing apoptosis, which is a process of programmed cell death. Finally, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to have antioxidant activity, which may be beneficial in treating a variety of diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide in laboratory experiments is that it is relatively easy to synthesize. In addition, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has a unique structure, which makes it an attractive candidate for a variety of medical applications. However, the exact mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide is still not fully understood, and further research is needed to better understand its potential therapeutic effects. In addition, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has only been studied in vitro, so further studies are needed to determine its efficacy in vivo.
Future Directions
The potential applications of 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide are still being explored, and there are a number of potential future directions for research. These include further studies to better understand the mechanism of action of 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide, as well as studies to determine its efficacy in vivo. In addition, further studies are needed to explore the potential therapeutic effects of 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide in a variety of diseases, such as cancer, inflammation, and bacterial infections. Finally, further research is needed to explore the potential for 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide to be used in combination with other therapeutic agents, such as antibiotics, to enhance its efficacy.
Scientific Research Applications
4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been studied for its potential use as an anti-inflammatory, anti-cancer, and anti-bacterial agent. In vitro studies have shown that 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has anti-inflammatory activity, as well as anti-cancer activity against certain types of cancer cells. In addition, 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide has been shown to have anti-bacterial activity against certain types of bacteria. These studies suggest that 4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide may have potential as an effective therapeutic agent for a variety of diseases.
properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20)12-10-18(11-13-21)16-6-8-17(9-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJEKWHCUMWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCS(=O)(=O)CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169981 | |
Record name | Thiomorpholine, 4-[1-(phenylmethyl)-4-piperidinyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzylpiperidin-4-yl)-1,4-thiazinane 1,1-dioxide | |
CAS RN |
79206-95-4 | |
Record name | Thiomorpholine, 4-[1-(phenylmethyl)-4-piperidinyl]-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79206-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine, 4-[1-(phenylmethyl)-4-piperidinyl]-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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